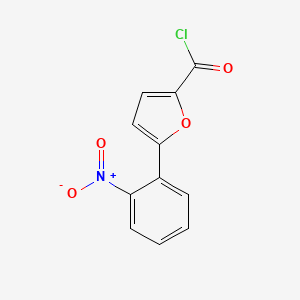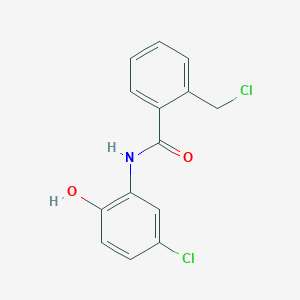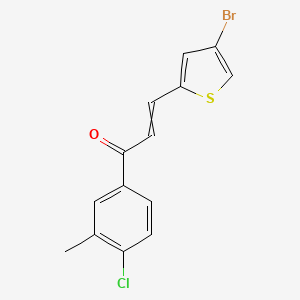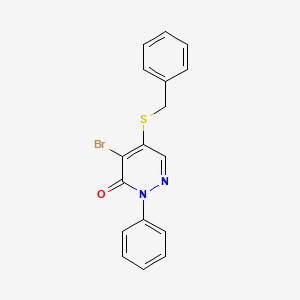![molecular formula C13H11ClO B1621339 [3-(4-クロロフェニル)フェニル]メタノール CAS No. 773872-39-2](/img/structure/B1621339.png)
[3-(4-クロロフェニル)フェニル]メタノール
説明
[3-(4-Chlorophenyl)phenyl]methanol, also known as CPMD, is a compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 103-105°C.
科学的研究の応用
医学
医学分野において、[3-(4-クロロフェニル)フェニル]メタノールは、貴重な研究化学物質として認識されています。 これは、中間体または試験のための参照標準として役立つ医薬品の合成に使用されています 。その化学的安定性と反応性により、新薬の開発における役割は重要です。
農業
農業研究化学物質として、[3-(4-クロロフェニル)フェニル]メタノールは、農薬や除草剤の合成に貢献しています 。その構造特性により、作物を害虫や病害から保護できる化合物を生成することができ、収量と品質が向上します。
材料科学
材料科学では、この化合物は、ポリマーや樹脂などの新素材の合成に使用されています 。さまざまな試薬と反応する能力により、強度や耐薬品性などの所望の特性を持つ材料を開発するための汎用性の高いビルディングブロックになります。
環境科学
[3-(4-クロロフェニル)フェニル]メタノールは、汚染物質の分解プロセスを研究するための研究ツールとして、環境科学で役割を果たしています 。これは、環境中の塩素化化合物の分解を理解するために使用でき、効果的な汚染物質軽減戦略を開発するために不可欠です。
生化学
生化学では、[3-(4-クロロフェニル)フェニル]メタノールは、酵素研究や反応機構調査に使用されています 。これは、酵素アッセイにおいて基質または阻害剤として作用し、生体内の生化学的経路と相互作用を解明するのに役立ちます。
薬理学
この化合物は、薬理学的研究において、特に薬物相互作用と代謝経路の研究において重要な役割を果たしています 。これは、薬理学的に活性な分子のアナログを合成するために使用でき、新しい治療薬の発見を支援します。
分析化学
分析化学者は、[3-(4-クロロフェニル)フェニル]メタノールを、機器の較正と分析方法の検証のための標準として使用しています 。その明確に定義された特性により、正確で信頼性の高い測定が可能になり、これは化学分析の品質管理に不可欠です。
有機合成
有機合成では、[3-(4-クロロフェニル)フェニル]メタノールは、さまざまな合成ルートの前駆体です 。これは、ジールス・アルダー反応などの反応を通じて、複雑な有機分子の調製に関与しており、多くの有機化合物の合成において基本的な反応です。
作用機序
Target of Action
The primary targets of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. The compound is structurally similar to other bioactive aromatic compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of [3-(4-Chlorophenyl)phenyl]methanol is not well-documented. Given its structural similarity to other bioactive compounds, it’s plausible that it may interact with its targets in a similar manner. For instance, indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . .
Biochemical Pathways
The biochemical pathways affected by [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives have been found to exhibit a variety of biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound [3-(4-Chlorophenyl)phenyl]methanol is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
特性
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGFIOYXJHTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362706 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773872-39-2 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




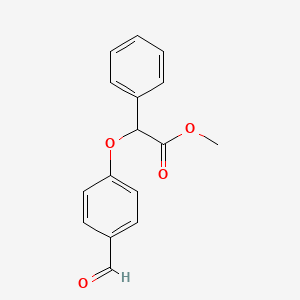
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)
![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)
